

The Critical Role of CDK2 in CCNE1-Amplified Ovarian Cancer: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anticancer agent 222*

Cat. No.: *B15554136*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amplification of the CCNE1 gene, encoding the cell cycle regulatory protein Cyclin E1, is a significant driver of tumorigenesis in a subset of high-grade serous ovarian cancers (HGSOC), occurring in approximately 15-20% of cases.^[1] This genetic alteration is strongly correlated with poor patient prognosis, primary treatment failure, and resistance to standard-of-care therapies, including PARP inhibitors. The oncogenic activity of Cyclin E1 is mediated through its partnership with Cyclin-Dependent Kinase 2 (CDK2). The constitutive activation of the Cyclin E1/CDK2 complex in CCNE1-amplified tumors leads to uncontrolled cell cycle progression, creating a critical dependency and a key therapeutic vulnerability. This guide provides a comprehensive technical overview of the role of CDK2 in CCNE1-amplified ovarian cancer, summarizing preclinical and clinical data for targeted CDK2 inhibition, detailing relevant experimental protocols, and visualizing the core signaling pathways and workflows.

The CCNE1-CDK2 Axis: A Central Driver of Ovarian Cancer Pathogenesis

In normal cell cycle progression, the Cyclin E1/CDK2 complex is tightly regulated, peaking at the G1/S transition to phosphorylate the Retinoblastoma protein (Rb). This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis and S-phase entry. However, in CCNE1-amplified ovarian cancer,

the vast overexpression of Cyclin E1 leads to hyperactivation of CDK2, resulting in sustained Rb hyperphosphorylation and uncontrolled proliferation.[2]

This "oncogene addiction" to the Cyclin E1/CDK2 axis makes CDK2 an attractive therapeutic target in this patient population.[3] Notably, CCNE1 amplification is often mutually exclusive with mutations in homologous recombination deficiency genes like BRCA1/2, rendering these tumors intrinsically resistant to PARP inhibitors.[1]

Therapeutic Targeting of CDK2 in CCNE1-Amplified Ovarian Cancer

The dependency of CCNE1-amplified ovarian cancer on CDK2 has spurred the development of selective CDK2 inhibitors. Preclinical studies have consistently demonstrated that both genetic suppression of CDK2 (via siRNA or shRNA) and pharmacological inhibition with small molecules can selectively induce cell cycle arrest and apoptosis in CCNE1-amplified ovarian cancer cell lines.[4][5]

Quantitative Data Summary

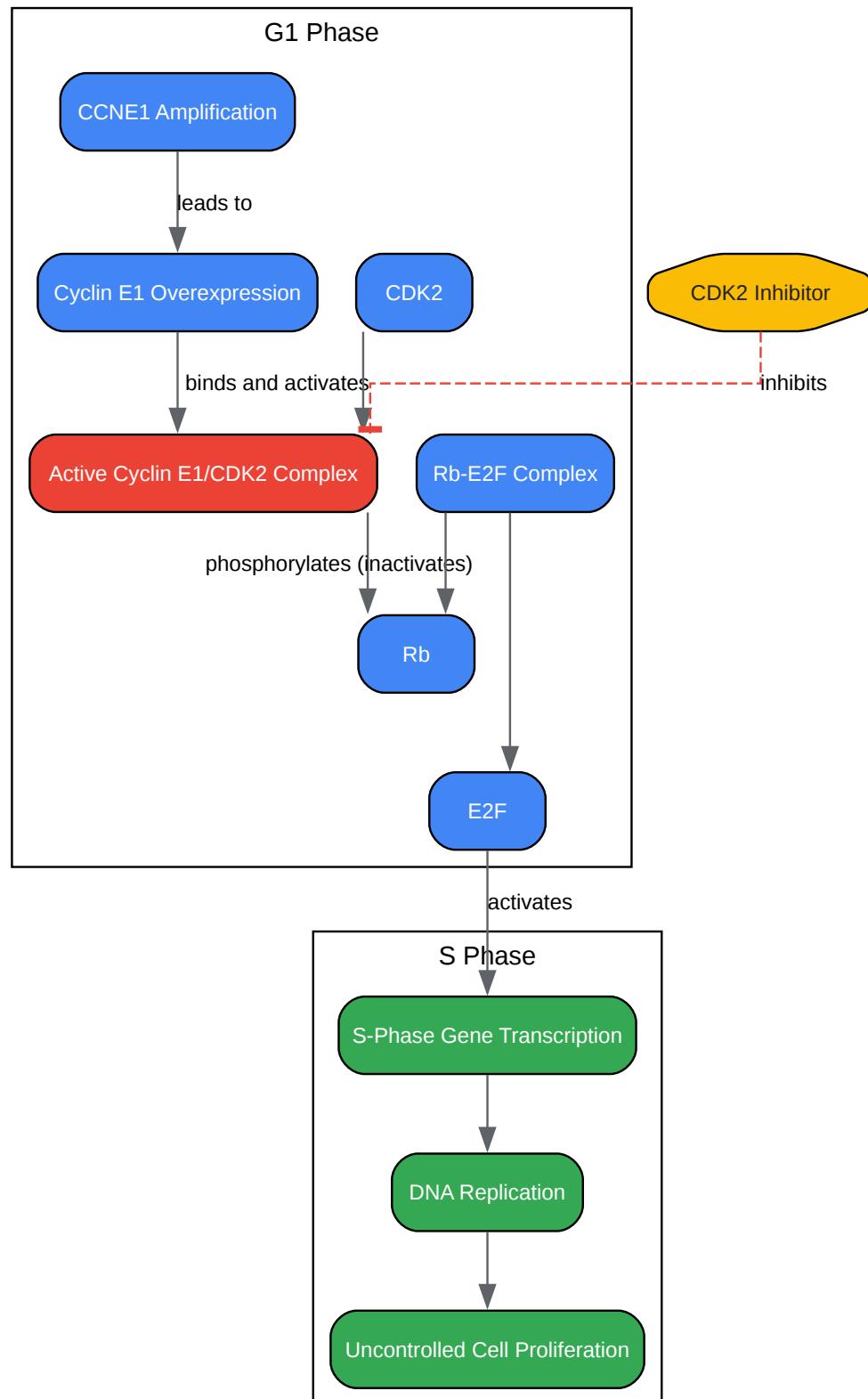
The following tables summarize the preclinical and clinical efficacy of various CDK2 inhibitors in the context of CCNE1-amplified ovarian cancer.

Table 1: In Vitro Efficacy of Selective CDK2 Inhibitors in Ovarian Cancer Cell Lines

CDK2 Inhibitor	Cell Line (CCNE1 Status)	Assay Type	IC50	Reference
PHA-533533	OVCAR-3 (Amplified)	Clonogenic Survival	~100-200 nM	[4]
PHA-533533	SK-OV-3 (Non-amplified)	Clonogenic Survival	>1 μ M	[4]
Dinaciclib	OVCAR-3 (Amplified)	Clonogenic Survival	~10-20 nM	[4]
Dinaciclib	SK-OV-3 (Non-amplified)	Clonogenic Survival	~50-100 nM	[4]
SNS-032	OVCAR-3 (Amplified)	Proliferation	0.53 μ M	[6]
SNS-032	ES2 (Non-amplified)	Proliferation	20.05 μ M	[6]
BLU-222	OVCAR-3 (Amplified)	Proliferation	82.5 nM	
NKT-3964	OVCAR-3 (Amplified)	Proliferation	0.24-1.24 nM	[7]

Table 2: In Vivo Efficacy of Selective CDK2 Inhibitors in Ovarian Cancer Xenograft Models

CDK2 Inhibitor	Xenograft Model (Cell Line)	Treatment Regimen	Tumor Growth Inhibition (TGI)	Reference
Unnamed CDK2 Inhibitor	OVCAR-3	30 mg/kg, once daily	38%	[8]
NKT-3964	OVCAR-3	1, 3, 10, 30 mg/kg, once daily	Dose-dependent tumor growth inhibition	[7]
Enzalutamide (in combination with DHT)	OVCAR-3	30 mg/kg	Significant reduction in tumor volume	[9]

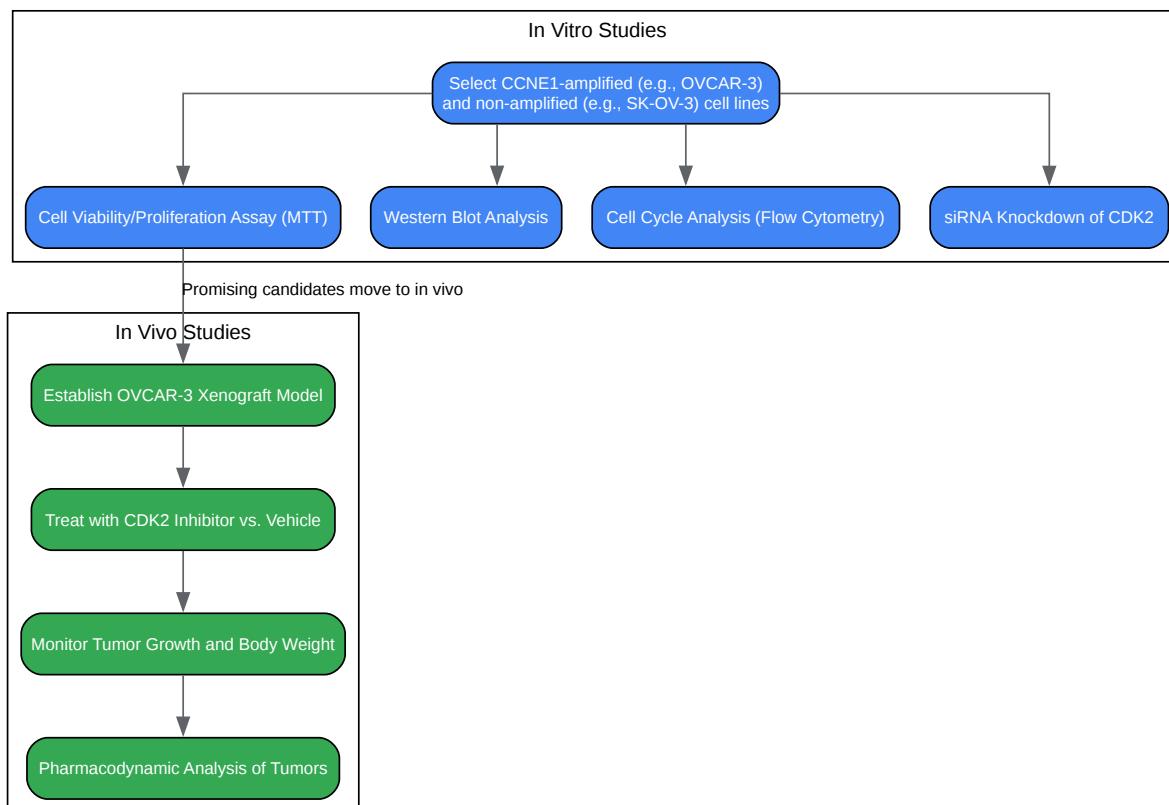

Table 3: Clinical Efficacy of Selective CDK2 Inhibitors in Patients with CCNE1-Amplified Ovarian Cancer

CDK2 Inhibitor	Clinical Trial Phase	Patient Population	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Reference
INCB123667	Phase 1	Platinum-resistant/refractory ovarian cancer	33.3% (at 100 mg daily)	5.3 months	[10]
INCB123667	Phase 1	Platinum-resistant/refractory ovarian cancer (CCNE1-amplified subset)	31.6% (6/19 responders were CCNE1-amplified)	Not Reported	[11]
INX-315	Phase 1/2	CCNE1-amplified high-grade serous ovarian/fallopian cancer	20%	Not Reported	[12]
Adavosertib (WEE1 Inhibitor)	Phase 2	Refractory solid tumors with CCNE1 amplification (ovarian cancer subset)	36%	6.3 months	[13]

Signaling Pathways and Experimental Workflows

Signaling Pathway

The diagram below illustrates the central role of the Cyclin E1/CDK2 axis in driving cell cycle progression in CCNE1-amplified ovarian cancer.



[Click to download full resolution via product page](#)

The CCNE1-CDK2 signaling pathway in ovarian cancer.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a CDK2 inhibitor in CCNE1-amplified ovarian cancer.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GtR [gtr.ukri.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin-dependent kinase 2 is an ideal target for ovary tumors with elevated cyclin E1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK2-selective degrader inhibits tumor growth in preclinical models | BioWorld [bioworld.com]
- 8. benchchem.com [benchchem.com]
- 9. Tumor Inhibition by Enzalutamide in a Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. ascopubs.org [ascopubs.org]
- 12. onclive.com [onclive.com]
- 13. Multicenter Phase II Trial of the WEE1 Inhibitor Adavosertib in Refractory Solid Tumors Harboring CCNE1 Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Critical Role of CDK2 in CCNE1-Amplified Ovarian Cancer: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15554136#role-of-cdk2-in-ccne1-amplified-ovarian-cancer>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com